N1-Losartanyl-losartan

説明

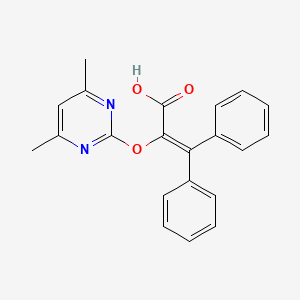

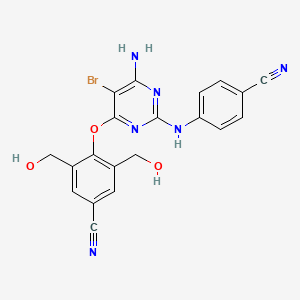

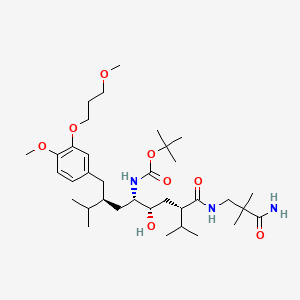

N1-Losartanyl-losartan, also known as Losartan Impurity, is a compound with the molecular formula C44H44Cl2N12O and a molecular weight of 827.81 . It is used for research and development purposes . Losartan, the parent compound of N1-Losartanyl-losartan, is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy, and to reduce the risk of stroke .

Synthesis Analysis

The synthesis of Losartan involves several steps. An efficient and green process for the preparation of losartan has been developed with an overall yield of 58.6%. The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . Another process for the synthesis of Losartan potassium involves the use of primary, secondary and tertiary alcohols and with safer mode of introduction of the reagent and reaction conditions .Molecular Structure Analysis

N1-Losartanyl-losartan contains a total of 110 bonds, including 66 non-H bonds, 44 multiple bonds, 17 rotatable bonds, and 44 aromatic bonds. It also contains 4 five-membered rings, 4 six-membered rings, 1 hydroxyl group, and 1 primary alcohol . It contains a total of 103 atoms, including 44 Hydrogen atoms, 44 Carbon atoms, 12 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .Physical And Chemical Properties Analysis

N1-Losartanyl-losartan has a density of 1.4±0.1 g/cm3, a boiling point of 1035.5±75.0 °C at 760 mmHg, and a flash point of 580.1±37.1 °C . It has a molar refractivity of 234.0±0.5 cm3, a polar surface area of 154 Å2, and a molar volume of 599.3±7.0 cm3 .科学的研究の応用

Environmental Remediation

Losartan potassium (LOS), an antihypertensive, is emerging as a pharmaceutical contaminant in water. For environmental remediation, the catalytic oxidation of losartan using peroxymonosulfate activated by N-doped hierarchically porous carbon (N-PC) shows promising results. N-PC exhibits both excellent adsorption capacity and catalytic oxidation efficiency, achieving 100% LOS uptake within 240 minutes at specific conditions. This study provides insights into effective methods for environmental remediation of losartan contaminants (Andrade et al., 2020).

Molecular Imaging Applications

Losartan's application extends to molecular imaging of Angiotensin II Type 1 Receptors (AT1Rs) via positron emission tomography (PET). Novel losartan derivatives, [18F]FEtLos and [18F]AMBF3Los, have been synthesized for PET imaging of AT1R. These derivatives offer potential diagnostic applications for cardiovascular, inflammatory, and cancer diseases, highlighting the versatility of losartan in medical imaging contexts (Pijeira et al., 2020).

Mechanistic Insights into Binding and Antagonism

Losartan's binding to the AT1 angiotensin receptor has been a subject of extensive study. Research has identified specific amino acid residues in the receptor that are crucial for losartan's binding. This research contributes to a deeper understanding of the structural requirements for the specific binding of nonpeptide and peptide antagonists to the AT1 receptor, providing insights into the design of novel antihypertensive agents (Ji et al., 1994).

Cardiovascular and Renal Applications

Losartan's effectiveness in treating hypertension and its associated conditions like left ventricular hypertrophy (LVH) has been well documented. Studies have shown that losartan can effectively lower blood pressure and lead to the regression of LVH, highlighting its potential in reducing the risk of stroke and cardiovascular events in hypertensive patients with LVH (Moen & Wagstaff, 2005).

Neuroprotective and Antiepileptogenic Effects

In the context of neurology, losartan has shown potential as a neuroprotective agent. Studies indicate that losartan can attenuate seizure activity and neuronal damage in various models of epilepsy. This suggests the possible utility of losartan in neuroprotective strategies for conditions like temporal lobe epilepsy (Tchekalarova et al., 2014).

Anti-Inflammatory and Anti-Fibrotic Effects

Losartan also exhibits anti-inflammatory and anti-fibrotic properties. It has been shown to limit the progression of hepatic fibrosis and to exert therapeutic potential as an anti-inflammatory agent in conditions like acute lung injury and uveitis. These findings indicate losartan's broader therapeutic applications beyond hypertension management (Wei et al., 2000).

Safety And Hazards

特性

IUPAC Name |

[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOZHSDYJLYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177666 | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Losartanyl-losartan | |

CAS RN |

230971-71-8 | |

| Record name | N1-Losartanyl-losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-LOSARTANYL-LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)](/img/no-structure.png)

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)